molecular formula C26H22ClN3O3S B2992438 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide CAS No. 894555-85-2

2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide

Cat. No.: B2992438
CAS No.: 894555-85-2
M. Wt: 491.99
InChI Key: BNOKFYNGEYLSDO-UHFFFAOYSA-N
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Description

2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of both indoline and thiazolidine moieties in its structure contributes to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: The indoline structure can be synthesized through the cyclization of an appropriate aniline derivative.

    Formation of the Thiazolidine Moiety: The thiazolidine ring is often formed by the reaction of a thiourea derivative with a haloketone.

    Spirocyclization: The indoline and thiazolidine moieties are then combined through a spirocyclization reaction, often facilitated by a base such as sodium hydride.

    Final Acylation: The final step involves the acylation of the spirocyclic intermediate with phenethylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups such as halides or amines.

Scientific Research Applications

2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as a bioactive molecule with various pharmacological effects.

    Medicine: Research is ongoing into its potential use as a therapeutic agent for conditions such as cancer, inflammation, and microbial infections.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide: shares similarities with other spirocyclic compounds, such as spiro[indoline-3,2’-thiazolidin]-2,4’-dione derivatives.

    Thiazolidine derivatives: These compounds also feature the thiazolidine ring and exhibit similar biological activities.

Uniqueness

The uniqueness of 2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenethylacetamide lies in its specific combination of indoline and thiazolidine moieties, which confer distinct pharmacological properties. This combination allows for a broader range of biological activities and potential therapeutic applications compared to other similar compounds.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c27-19-9-6-10-20(15-19)30-24(32)17-34-26(30)21-11-4-5-12-22(21)29(25(26)33)16-23(31)28-14-13-18-7-2-1-3-8-18/h1-12,15H,13-14,16-17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOKFYNGEYLSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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